
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is an organic compound that features a benzenesulfinyl group attached to a hydroxy-methylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate typically involves the reaction of benzenesulfinyl chloride with methyl 2-hydroxy-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate.
Reduction: Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Applications De Recherche Scientifique
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy and ester groups may also play a role in its biological activity by facilitating interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties compared to its sulfanyl and sulfonyl analogs
Propriétés
Numéro CAS |
100059-58-3 |
|---|---|
Formule moléculaire |
C11H14O4S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H14O4S/c1-11(13,10(12)15-2)8-16(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Clé InChI |
QMWHQUSZIKKCKN-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)C1=CC=CC=C1)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


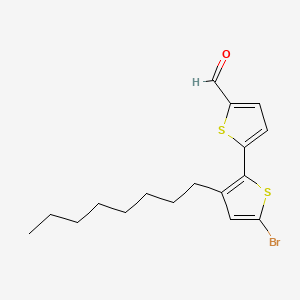
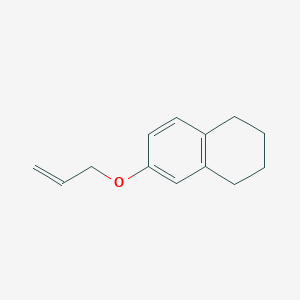
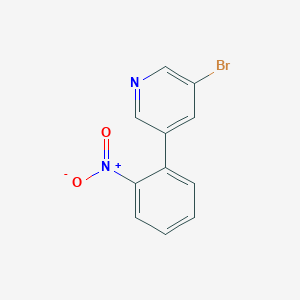
![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
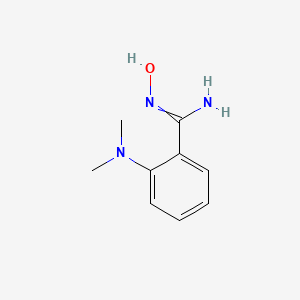
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
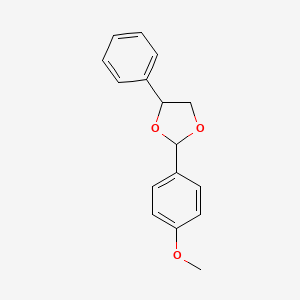
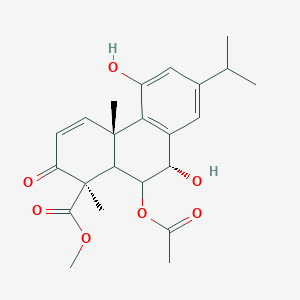
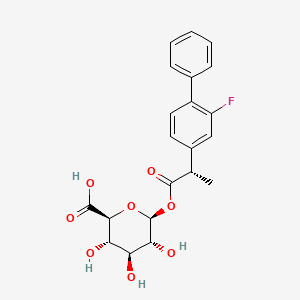
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
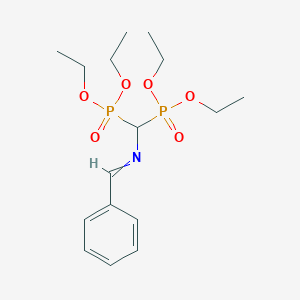

![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
